molecular formula C17H29NO2 B13731107 4-decoxy-3-methoxyaniline CAS No. 15382-65-7

4-decoxy-3-methoxyaniline

Cat. No.: B13731107
CAS No.: 15382-65-7
M. Wt: 279.4 g/mol
InChI Key: SRXKJCBJURRJSR-UHFFFAOYSA-N
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Description

4-Decoxy-3-methoxyaniline is a substituted aniline derivative featuring a methoxy group (-OCH₃) at the third position and a decoxy group (-O(CH₂)₉CH₃) at the fourth position of the benzene ring. These compounds are pivotal in pharmaceutical and materials science due to their tunable electronic and steric properties, which influence reactivity, solubility, and biological interactions . Substituted anilines often serve as intermediates in drug synthesis, enzyme inhibitors, or receptor modulators, with substituent positioning and type dictating their functional roles .

Properties

CAS No.

15382-65-7

Molecular Formula

C17H29NO2

Molecular Weight

279.4 g/mol

IUPAC Name

4-decoxy-3-methoxyaniline

InChI

InChI=1S/C17H29NO2/c1-3-4-5-6-7-8-9-10-13-20-16-12-11-15(18)14-17(16)19-2/h11-12,14H,3-10,13,18H2,1-2H3

InChI Key

SRXKJCBJURRJSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-decoxy-3-methoxyaniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Bulk Reactors: Using large-scale reactors to handle greater quantities of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

    Automated Purification: Utilizing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Decoxy-3-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to corresponding amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Decoxy-3-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-decoxy-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-decoxy-3-methoxyaniline to structurally related compounds, focusing on substituent effects, biological activity, and chemical properties.

Substituent Type: Halogens vs. Alkoxy Groups

Halogenated analogs, such as 4-chloro-3-methoxyaniline (Cl at C4) and 4-iodo-3-methoxyaniline (I at C4), exhibit distinct reactivity due to differences in electronegativity and atomic size. For example:

  • 4-Chloro-3-methoxyaniline demonstrates moderate biological activity as an enzyme inhibitor, attributed to the electron-withdrawing chlorine atom enhancing electrophilic aromatic substitution .
  • 4-Iodo-3-methoxyaniline shows higher binding affinity in biochemical assays due to iodine’s polarizability, enabling stronger van der Waals interactions with hydrophobic enzyme pockets .

In contrast, alkoxy-substituted analogs like 4-(difluoromethoxy)-3-methylaniline and 4-(cyclopentyloxy)-3-methoxyaniline prioritize lipophilicity. The difluoromethoxy group (-OCF₂H) enhances metabolic stability, while bulkier groups (e.g., cyclopentyloxy) improve membrane permeability but may reduce solubility .

Substituent Position: Ortho, Meta, and Para Effects

Positional isomerism significantly impacts functionality:

  • 3-Iodo-4-methoxyaniline (iodine at C3, methoxy at C4) exhibits lower antimicrobial activity compared to its positional isomer 4-iodo-3-methoxyaniline , highlighting the importance of substitution patterns in target binding .
  • 2-Chloro-4-methoxy-3-methylaniline (Cl at C2, methoxy at C4, methyl at C3) shows reduced mutagenicity compared to 4-chloro-3-methoxyaniline , as steric hindrance from the methyl group limits DNA intercalation .

Physicochemical Properties

Substituents critically influence solubility, melting points, and stability:

Compound Molecular Weight LogP (Predicted) Solubility (Water)
4-Chloro-3-methoxyaniline 157.60 g/mol 1.8 0.5 g/L
4-Iodo-3-methoxyaniline 264.03 g/mol 2.5 0.1 g/L
4-(Difluoromethoxy)-3-methylaniline 185.18 g/mol 2.1 0.3 g/L
This compound ~295.4 g/mol 5.2 (predicted) <0.01 g/L

The decoxy group’s hydrophobicity (predicted LogP = 5.2) suggests poor aqueous solubility, necessitating formulation with surfactants or co-solvents for biomedical use .

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